![molecular formula C19H17BF2N2 B3026116 (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron CAS No. 2383063-37-2](/img/structure/B3026116.png)
(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron
説明
The compound (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron is also known as Difluoro 2- 1- (3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl -3,5-dimethyl-1H-pyrrolato-N boron . It has a molecular weight of 262.11 and its empirical formula is C14H17BF2N2 . This compound is used in photonic and optical materials .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a boron atom, two fluorine atoms, and two nitrogen atoms, along with carbon and hydrogen . More detailed structural analysis would require advanced computational chemistry tools.Physical And Chemical Properties Analysis
This compound has a melting point of 262-266 °C . It is a powder form and its fluorescence is λex 493 nm; λem 504 nm in methanol .科学的研究の応用
Dye-Sensitized Solar Cells (DSSCs)
STY-BODIPY has gained attention in the field of solar energy conversion due to its remarkable properties. These include good fluorescence quantum yield, broad absorption with a high molar extinction coefficient, excellent photochemical and thermal stability, and strong near-infrared (NIR) absorption/emission. Researchers have explored STY-BODIPY derivatives for use as sensitizers in DSSCs, where they efficiently capture sunlight and convert it into electricity. The unique electronic structure of STY-BODIPY allows for efficient charge separation and transport within the solar cell, making it a promising candidate for next-generation photovoltaic devices .
Photodynamic Therapy (PDT)
STY-BODIPY exhibits strong NIR absorption, which is advantageous for photodynamic therapy—a cancer treatment that uses light-activated compounds to selectively destroy cancer cells. In PDT, a photosensitizer (like STY-BODIPY) is administered to the patient and accumulates in tumor tissues. When exposed to specific wavelengths of light, the photosensitizer generates reactive oxygen species, leading to localized cell damage and tumor destruction. STY-BODIPY’s photostability and NIR absorption make it an attractive candidate for targeted PDT applications .
Nonlinear Optics
BODIPY dyes, including STY-BODIPY, are valuable chromophores for nonlinear optical applications. Their strong absorption and fluorescence properties allow them to be used in devices such as optical switches, frequency converters, and modulators. Researchers have explored STY-BODIPY derivatives for enhancing nonlinear optical effects due to their unique electronic structure and tunable properties .
Chemosensors
STY-BODIPY can act as a chemosensor—a molecule that selectively detects and responds to specific analytes. Researchers have functionalized STY-BODIPY derivatives to detect metal ions, pH changes, and other chemical species. These sensors find applications in environmental monitoring, biological assays, and drug development .
Bioimaging
Due to its excellent fluorescence properties, STY-BODIPY serves as a powerful bioimaging agent. It can selectively label cellular structures, visualize biological processes, and track specific molecules within living organisms. Researchers use STY-BODIPY for fluorescence microscopy, live-cell imaging, and in vivo studies .
Electron-Transporting Materials
STY-BODIPY derivatives have been investigated as electron-transporting materials in organic electronic devices. Their ability to efficiently transport charge carriers makes them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices .
将来の方向性
特性
IUPAC Name |
2,2-difluoro-4,6-dimethyl-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BF2N2/c1-14-12-15(2)23-19(14)13-18-11-10-17(24(18)20(23,21)22)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSMCBDAQPKMBB-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC4=CC=CC=C4)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C4=CC=CC=C4)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



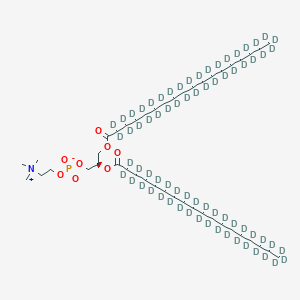
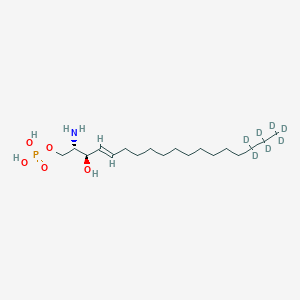
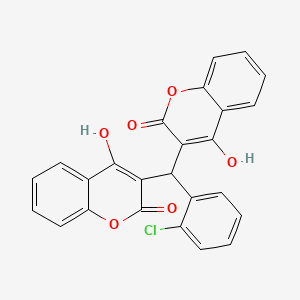
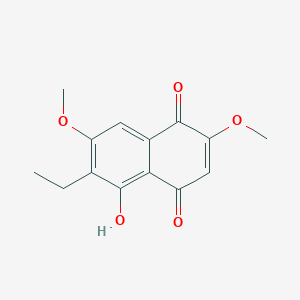
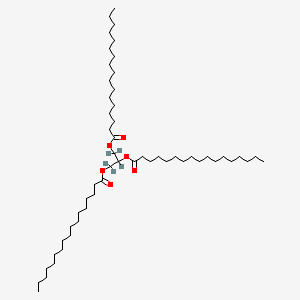
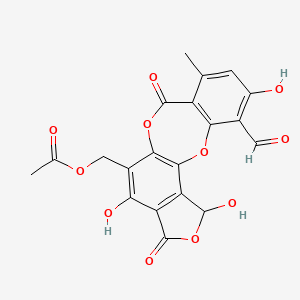
![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)
![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)
![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)

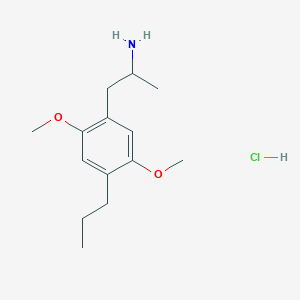
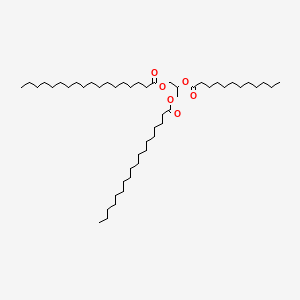
![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)
